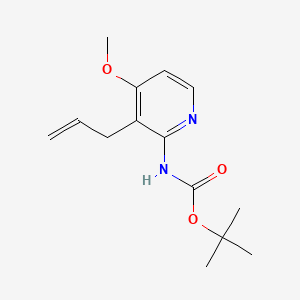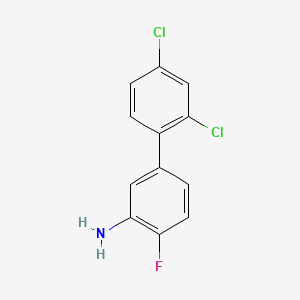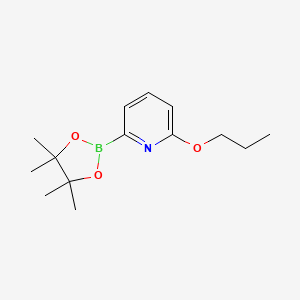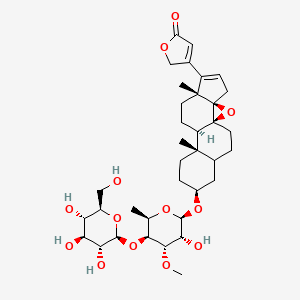
Dehydroadynerigenin-Glucosyldigitalosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one, also known as 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one, is a useful research compound. Its molecular formula is C36H52O13 and its molecular weight is 692.799. The purity is usually 95%.
BenchChem offers high-quality 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Dehydroadynerigenin-Glucosyldigitalosid weist antioxidative und entzündungshemmende Eigenschaften auf, was es zu einer wertvollen Verbindung für die pharmazeutische Forschung macht . Es kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf die Behandlung von Erkrankungen abzielen, die mit oxidativem Stress und Entzündungen verbunden sind.
Analytische Chemie
In der analytischen Chemie dient diese Verbindung als Referenzstandard für die Qualitätskontrolle . Seine gut definierte Struktur und Reinheit machen es zu einem ausgezeichneten Kandidaten für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden.
Biotechnologie
Die bioaktiven Eigenschaften von this compound sind für biotechnologische Anwendungen von Interesse, insbesondere bei der Entwicklung von Biosensoren und Bioassays . Seine Interaktion mit biologischen Systemen kann Einblicke in zelluläre Prozesse und molekulare Signalwege liefern.
Landwirtschaft
Obwohl direkte Hinweise auf seinen Einsatz in der Landwirtschaft begrenzt sind, könnten Verbindungen wie this compound aufgrund ihrer bioaktiven Natur möglicherweise auf ihre wachstumsfördernden oder schadtierabweisenden Eigenschaften untersucht werden .
Lebensmittelindustrie
Obwohl es nicht direkt in Lebensmittelprodukten verwendet wird, könnte seine antioxidative Aktivität die Synthese ähnlicher Verbindungen inspirieren, die die Lebensmittelkonservierung und -sicherheit verbessern .
Kosmetik
Angesichts seiner antioxidativen und entzündungshemmenden Wirkungen könnte this compound für den Einsatz in kosmetischen Formulierungen untersucht werden, um die Haut vor oxidativem Schaden zu schützen und Entzündungen zu reduzieren .
Wirkmechanismus
Dehydroadynerigenin glucosyldigitaloside, also known as 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one, is a natural product that belongs to the class of flavonoids . It is a secondary metabolite found in plants and has many bioactive properties .
Mode of Action
It is known to possess antioxidant activity and anti-inflammatory effects , suggesting that it may interact with targets involved in oxidative stress and inflammation.
Biochemical Pathways
The exact biochemical pathways affected by Dehydroadynerigenin glucosyldigitaloside are currently unknown. Given its antioxidant and anti-inflammatory properties , it is plausible that it may influence pathways related to oxidative stress and inflammation.
Result of Action
Its known antioxidant and anti-inflammatory properties suggest that it may help mitigate oxidative stress and inflammation at the cellular level .
Conclusion
While Dehydroadynerigenin glucosyldigitaloside is known to possess antioxidant and anti-inflammatory properties , much about its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, and the influence of environmental factors, remains to be elucidated
Biochemische Analyse
Biochemical Properties
Dehydroadynerigenin glucosyldigitaloside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it interacts with inflammatory mediators, reducing inflammation through inhibition of pro-inflammatory cytokines .
Cellular Effects
Dehydroadynerigenin glucosyldigitaloside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cell signaling pathways such as the NF-κB pathway, leading to reduced inflammation. Furthermore, it affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. This compound also impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes .
Molecular Mechanism
At the molecular level, Dehydroadynerigenin glucosyldigitaloside exerts its effects through binding interactions with specific biomolecules. It binds to and inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. Additionally, it activates antioxidant response elements (ARE) in the genome, leading to increased expression of antioxidant proteins. This compound also inhibits the activation of pro-inflammatory transcription factors, resulting in decreased expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroadynerigenin glucosyldigitaloside have been observed to change over time. The compound is relatively stable when stored at -20°C for long-term storage. Its efficacy may decrease if stored in solution at -20°C for more than one month. Long-term studies have shown that Dehydroadynerigenin glucosyldigitaloside maintains its bioactive properties over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of Dehydroadynerigenin glucosyldigitaloside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
Dehydroadynerigenin glucosyldigitaloside is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and promoting the detoxification of ROS. Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in antioxidant defense and inflammatory responses .
Transport and Distribution
Within cells and tissues, Dehydroadynerigenin glucosyldigitaloside is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, facilitating its distribution throughout the body. The compound accumulates in tissues with high oxidative stress and inflammation, such as the liver and kidneys, where it exerts its bioactive effects .
Subcellular Localization
Dehydroadynerigenin glucosyldigitaloside is localized to specific subcellular compartments, including the cytoplasm and mitochondria. Its activity is influenced by its localization, as it targets enzymes and proteins involved in oxidative stress and inflammation within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular locations .
Eigenschaften
IUPAC Name |
3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19?,20+,22-,23-,25-,26+,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJZNLQMTRZTJF-WPBYJKQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(C(=CC[C@]56[C@]4(O6)CCC3C2)C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

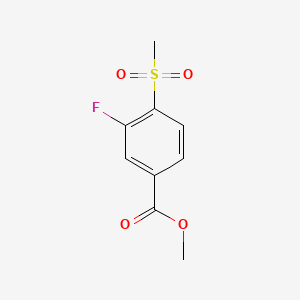
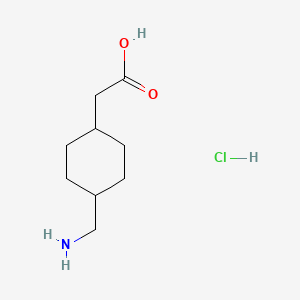
![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)
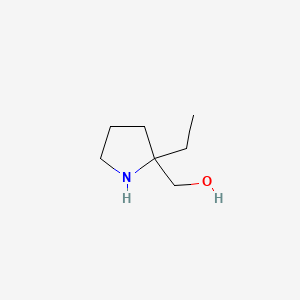
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)
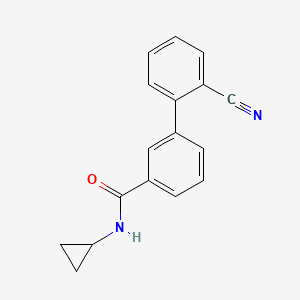
![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)
![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)
